![molecular formula C24H31O2P B12893901 Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12893901.png)
Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group attached to a biphenyl structure, which is further substituted with a hydroxy group and two cyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where dicyclohexylphosphine is reacted with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or THF and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as phenylsilane and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base and a palladium catalyst are typical.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Regeneration of the phosphine.
Substitution: Formation of substituted phosphine oxides.
Aplicaciones Científicas De Investigación
Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide has diverse applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as a flame retardant additive in polymers.
Mecanismo De Acción
The mechanism by which dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine oxide group can participate in electron donation and withdrawal, influencing the reactivity of the metal center. This coordination can facilitate various catalytic transformations, including cross-coupling and hydrogenation reactions .
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylphosphine: Similar in structure but lacks the biphenyl and hydroxy groups.
XPhos: A biaryl monophosphine ligand with similar applications in catalysis.
SPhos: Another biaryl phosphine ligand used in similar catalytic processes.
Uniqueness
Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is unique due to the presence of the hydroxy group on the biphenyl structure, which can influence its reactivity and coordination properties. This makes it a valuable ligand in specific catalytic applications where traditional phosphine ligands may not be as effective.
Propiedades
Fórmula molecular |
C24H31O2P |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
4-(2-dicyclohexylphosphorylphenyl)phenol |
InChI |
InChI=1S/C24H31O2P/c25-20-17-15-19(16-18-20)23-13-7-8-14-24(23)27(26,21-9-3-1-4-10-21)22-11-5-2-6-12-22/h7-8,13-18,21-22,25H,1-6,9-12H2 |
Clave InChI |
UXEWFTAEIAWINF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)
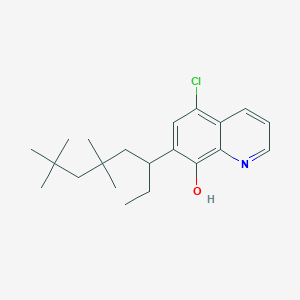
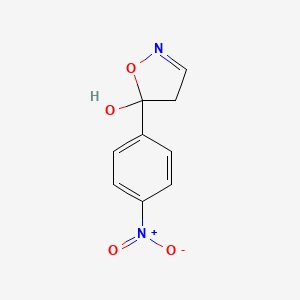
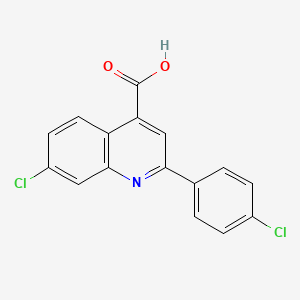
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile](/img/structure/B12893848.png)
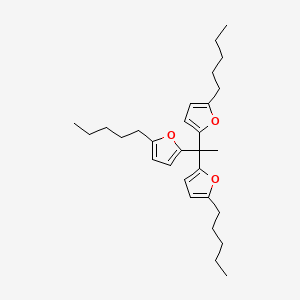
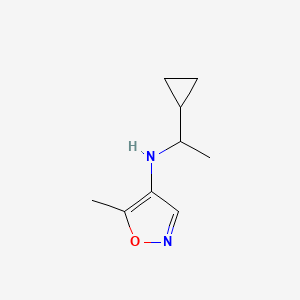
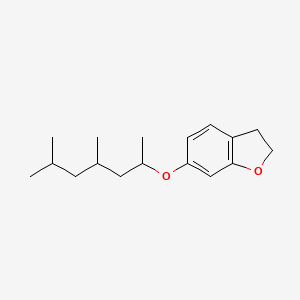
![Cis-3-methylenedecahydrocycloocta[b]furan](/img/structure/B12893860.png)
![6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12893871.png)

![Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate](/img/structure/B12893876.png)
![Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12893881.png)

